2,3-dihydroxybenzaldehyde N-phenylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is an organic compound that features a benzylidene group attached to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and N-phenylhydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzylidene moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybenzaldehyde N-phenylsemicarbazone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(2,3-dihydroxybenzylidene)-N-methylhydrazinecarboxamide: Similar structure but with a methyl group instead of a phenyl group.
(2E)-2-(2,3-dihydroxybenzylidene)-N-ethylhydrazinecarboxamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
2,3-dihydroxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of the phenyl group, which can enhance its interactions with biological targets and potentially improve its therapeutic properties
Properties
CAS No. |
5268-02-0 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27g/mol |
IUPAC Name |
1-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C14H13N3O3/c18-12-8-4-5-10(13(12)19)9-15-17-14(20)16-11-6-2-1-3-7-11/h1-9,18-19H,(H2,16,17,20)/b15-9+ |
InChI Key |
UGGAYIQIDHNKEZ-OQLLNIDSSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.